molecular formula C18H17FN2O2 B6014665 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide

Numéro de catalogue: B6014665
Poids moléculaire: 312.3 g/mol
Clé InChI: LTVBSRNITNLWPU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. This receptor plays a critical role in the regulation of immune responses, making CPI-444 a promising candidate for the treatment of cancer and other immune-related diseases.

Mécanisme D'action

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide works by blocking the adenosine A2A receptor, which is expressed on various immune cells, including T cells, B cells, and natural killer cells. Adenosine is a purine nucleoside that accumulates in the tumor microenvironment due to the hypoxic and acidic conditions. Adenosine binding to the A2A receptor leads to the activation of intracellular signaling pathways that suppress immune responses. By inhibiting this receptor, this compound can restore the activity of immune cells and enhance their ability to recognize and destroy cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. In a mouse model of melanoma, this compound treatment resulted in a significant reduction in tumor growth and improved survival. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells, in the tumor microenvironment. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life. However, one of the limitations of this compound is its low solubility, which can affect its formulation and delivery. In addition, this compound may have limited efficacy in tumors that do not express high levels of the adenosine A2A receptor.

Orientations Futures

There are several future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide. One area of interest is the identification of biomarkers that can predict response to this compound treatment. Another area of research is the development of combination therapies that can enhance the activity of this compound. In addition, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for further studies to understand the mechanisms of resistance to this compound and to develop strategies to overcome it.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of cancer and other immune-related diseases. Its specificity for the adenosine A2A receptor and favorable safety profile make it an attractive target for drug development. Further research is needed to fully understand the mechanisms of action of this compound and to optimize its use in clinical settings.

Méthodes De Synthèse

The synthesis method of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for this compound synthesis is 4-fluoro-3-nitrobenzoic acid, which is converted into the corresponding amide using a coupling reagent. The amide is then subjected to a series of reactions, including reduction, acylation, and cyclization, to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide has been extensively studied for its potential use in cancer immunotherapy. The adenosine A2A receptor is known to play a critical role in the suppression of immune responses in the tumor microenvironment. By inhibiting this receptor, this compound can enhance the activity of immune cells, leading to the destruction of cancer cells. This compound has been shown to have synergistic effects with other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-11-15(20-17(22)12-5-6-12)3-2-4-16(11)21-18(23)13-7-9-14(19)10-8-13/h2-4,7-10,12H,5-6H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVBSRNITNLWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.